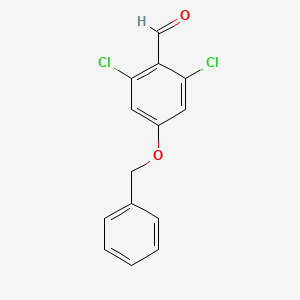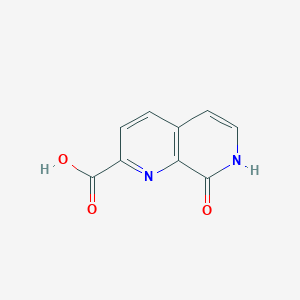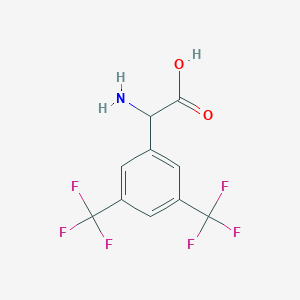
4-(Benzyloxy)-2,6-dichlorobenzaldehyde
説明
The compound “4-(Benzyloxy)-2,6-dichlorobenzaldehyde” is a derivative of benzaldehyde . Benzaldehyde derivatives are commonly used in organic synthesis and can have various applications depending on their functional groups .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzaldehyde derivatives can generally be synthesized through various methods such as the reaction of ortho-phenylenediamines with benzaldehydes .Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. For example, they can undergo catalytic protodeboronation, a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzaldehyde derivatives generally have properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .科学的研究の応用
Applications in Anti-Tubercular Compounds Synthesis
Nimbalkar et al. (2018) detailed the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide from 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide, using ultrasonication. These compounds demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with non-cytotoxic nature against human cancer cell lines, implying potential use in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Sonochemistry in Synthesis
Another study by Nikalje et al. (2017) emphasized the use of ultrasound-assisted synthesis for creating 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. This method, as a green chemistry tool, was found to be more efficient and less time-consuming compared to conventional methods. It highlights the role of 4-(benzyloxy)-2,6-dichlorobenzaldehyde in eco-friendly synthesis protocols (Nikalje et al., 2017).
Chiral Synthesis Applications
In a 1995 study, Andrus and Lepore showed that 4-(2,6-Dichlorophenyl)-1,3-dioxanes, closely related to this compound, could react with weak nucleophiles to produce benzyl ethers with high selectivity, useful in synthesizing non-racemic secondary alcohols (Andrus & Lepore, 1995).
Luminescent Property Research
Sivakumar et al. (2010) investigated the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, utilizing derivatives of 4-benzyloxy benzoic acid. They found that introducing electron-releasing or withdrawing groups influenced the photophysical properties of the Tb(3+) complexes, showcasing potential applications in material science (Sivakumar et al., 2010).
Supramolecular Host Synthesis
Huc et al. (2010) explored the synthesis of various p-(Benzyloxy)calixarenes, including p-(Benzyloxy)calix[8]arene, which have applications in creating new supramolecular hosts. These compounds can be easily functionalized and offer a hydrophobic pocket, useful in host-guest chemistry (Huc et al., 2010).
Pharmaceutical Intermediate Synthesis
Yadav and Sowbna (2012) highlighted the synthesis of 4-Benzyloxy propiophenone, an important active pharmaceutical intermediate (API), using liquid-liquid-liquid phase-transfer catalysis. This method showed a 100% selectivity towards 4-benzyloxy propiophenone, indicating the importance of this compound in pharmaceutical synthesis (Yadav & Sowbna, 2012).
将来の方向性
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
The exact mode of action of 4-(Benzyloxy)-2,6-dichlorobenzaldehyde is not fully understood. It is proposed that it may interact with its targets in a manner similar to other benzyloxy compounds. For instance, Monobenzone, a related compound, is known to increase the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It is known that metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product . The product of one reaction acts as the substrate for the next .
Result of Action
For instance, Monobenzone is known to cause destruction of melanocytes and permanent depigmentation .
特性
IUPAC Name |
2,6-dichloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXTURECXRMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2699143.png)
![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2699150.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2699151.png)

![1-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide](/img/structure/B2699154.png)

![2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699158.png)
![4-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699159.png)
![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)

![3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2699164.png)
